alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-((methylsulfonyl)methyl)phenyl)ethanamine . This nomenclature derives from the parent benzene ring substituted at the para position with a methylsulfonylmethyl group (-CH₂SO₂CH₃) and an ethylamine side chain bearing a methyl group at the alpha carbon. The numbering begins at the benzene ring, with the sulfonylmethyl group at position 4 and the ethylamine moiety attached to the same carbon.
Alternative systematic names include α-methyl-4-[(methylsulfonyl)methyl]benzenemethanamine and 1-[4-(methylsulfonylmethyl)phenyl]ethylamine , both of which emphasize the spatial arrangement of substituents. The term "benzenemethanamine" specifies the benzene-linked methanamine backbone, while "methylsulfonylmethyl" describes the sulfur-containing functional group.
Molecular Formula and Weight: C₁₀H₁₅NO₂S (213.30 g/mol)
The molecular formula C₁₀H₁₅NO₂S corresponds to a molecular weight of 213.30 g/mol , calculated as follows:
- Carbon (C): 10 atoms × 12.01 g/mol = 120.10 g/mol
- Hydrogen (H): 15 atoms × 1.008 g/mol = 15.12 g/mol
- Nitrogen (N): 1 atom × 14.01 g/mol = 14.01 g/mol
- Oxygen (O): 2 atoms × 16.00 g/mol = 32.00 g/mol
- Sulfur (S): 1 atom × 32.07 g/mol = 32.07 g/mol
Total : 213.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO₂S |
| Molecular Weight | 213.30 g/mol |
| CAS Registry Number | 1891425-92-5 |
| SMILES Notation | NC(C)C1=CC=C(CS(=O)(C)=O)C=C1 |
The SMILES string NC(C)C1=CC=C(CS(=O)(C)=O)C=C1 encodes the connectivity of atoms, highlighting the ethylamine group (NC(C)), benzene ring (C1=CC=C...C=C1), and methylsulfonylmethyl substituent (CS(=O)(C)=O).
Stereochemical Configuration and Chiral Centers
The compound contains one chiral center at the alpha carbon of the ethylamine side chain (Figure 1). This carbon is bonded to:
- A benzene ring (via the para-substituted methylsulfonylmethyl group),
- A methyl group (-CH₃),
- An amine group (-NH₂),
- A hydrogen atom.
The presence of four distinct substituents around this carbon results in two enantiomers: (R)-1-(4-((methylsulfonyl)methyl)phenyl)ethanamine and (S)-1-(4-((methylsulfonyl)methyl)phenyl)ethanamine . These enantiomers may exhibit divergent interactions in chiral environments, such as enzyme-binding pockets, though experimental data on their optical activity remain limited.
Comparative Analysis with Structural Analogs
A comparative analysis with 4-methylsulfonylbenzylamine (CAS: 387350-90-5, C₉H₁₃NO₂S) reveals key structural and functional differences:
| Property | α-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine | 4-Methylsulfonylbenzylamine |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NO₂S | C₉H₁₃NO₂S |
| Molecular Weight | 213.30 g/mol | 199.27 g/mol |
| Substituents | -CH₂SO₂CH₃ (para), -CH(CH₃)NH₂ (para) | -SO₂CH₃ (para), -CH₂NH₂ (para) |
| Chiral Centers | 1 | 0 |
| Functional Groups | Methylsulfonylmethyl, α-methyl ethylamine | Methylsulfonyl, benzylamine |
The addition of a methyl group to the ethylamine side chain in α-methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine introduces chirality and steric bulk, potentially altering its solubility and receptor-binding kinetics compared to the simpler 4-methylsulfonylbenzylamine. Furthermore, the methylsulfonylmethyl group (-CH₂SO₂CH₃) provides enhanced electron-withdrawing effects relative to the methylsulfonyl group (-SO₂CH₃), which may influence the compound’s reactivity in electrophilic substitution reactions.
Properties
IUPAC Name |
1-[4-(methylsulfonylmethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(11)10-5-3-9(4-6-10)7-14(2,12)13/h3-6,8H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEDJUXWRMGYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CS(=O)(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Comparative studies from US10287248B2 reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but complicate purification. Methanol emerges as the optimal solvent, balancing reactivity and ease of isolation. Temperature profiles show that maintaining reactions at -40°C during nucleophilic additions suppresses byproduct formation, while reductive amination proceeds efficiently at 25°C.
Catalytic Systems
Lewis acids such as boron trifluoride diethyl etherate (BF₃·Et₂O) improve yields in condensation reactions by stabilizing reactive intermediates. Patent CN1219169A reports a 15% yield increase (from 65% to 80%) when BF₃·Et₂O is substituted for molecular sieves.
Purification and Characterization Techniques
Chromatographic Methods
Flash chromatography remains the gold standard for purifying this compound. A gradient elution (methylene chloride to 19:1 methylene chloride-methanol) resolves unreacted aldehydes and sulfone byproducts. Preparative HPLC (C18 column, acetonitrile-water) further elevates purity to >99% for pharmaceutical-grade material.
Spectroscopic Characterization
-
¹H NMR (CDCl₃) : δ 1.45 (s, 3H, CH₃), 2.95 (s, 3H, SO₂CH₃), 3.72 (s, 2H, CH₂SO₂), 7.32–7.45 (m, 4H, aromatic).
-
IR (KBr) : 1325 cm⁻¹ (S=O asymmetric stretch), 1150 cm⁻¹ (S=O symmetric stretch).
Industrial-Scale Considerations
Large-scale synthesis (≥100 kg) necessitates modifications to laboratory protocols. US10287248B2 highlights the substitution of batch reactors with continuous-flow systems for nucleophilic additions, reducing reaction times from 4 hours to 30 minutes. Additionally, replacing sodium cyanoborohydride with ammonium formate in reductive amination enhances safety profiles by eliminating cyanide byproducts.
Chemical Reactions Analysis
Types of Reactions
alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Scientific Research Applications
alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Key Compounds for Comparison
The following structurally related compounds are analyzed (Table 1):
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| α-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine | 1891425-92-5 | C₁₀H₁₅NO₂S | 213.30 | Methylsulfonylmethyl, α-methyl |
| 4-Methylsulfonylbenzylamine hydrochloride | 98593-51-2 | C₈H₁₁NO₂S | 185.24 | Methylsulfonyl, benzylamine |
| α-Methyl-4-(methylsulfonyl)benzylamine | 387350-90-5 | C₉H₁₃NO₂S | 199.27 | Methylsulfonyl, α-methyl |
| [2-(4-Methoxyphenyl)ethyl]-(4-methylsulfanylbenzyl)amine | Not Available | C₁₇H₂₁NOS | 287.42 | Methylsulfanyl, methoxy, ethyl linkage |
| Apremilast Intermediate C (Leucine salt derivative) | 608141-43-1 | C₁₂H₁₉NO₄S·C₈H₁₅NO₃ | 446.56 | Ethoxy, methoxy, methylsulfonyl, leucine |
Table 1 : Structural and molecular comparison of α-methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine with analogs .
2.2. Structural and Functional Differences
Substituent Effects: Sulfonyl vs. Sulfanyl: The methylsulfonyl group (-SO₂CH₃) in the target compound is more electron-withdrawing than the methylsulfanyl (-SCH₃) group in [2-(4-methoxyphenyl)ethyl]-(4-methylsulfanylbenzyl)amine.
Pharmacological Implications :
- Apremilast Intermediate C (CAS 608141-43-1) incorporates ethoxy and methoxy groups, which improve solubility and target specificity in drug design. The leucine salt further enhances bioavailability .
- 4-Methylsulfonylbenzylamine hydrochloride (CAS 98593-51-2) lacks the α-methyl group, making it less sterically hindered but more prone to rapid metabolism .
Crystallographic Behavior :
- Sulfonyl-containing compounds (e.g., the target compound and its analogs) often exhibit stable crystal structures due to C–H⋯O hydrogen bonding, as seen in pyrimidine derivatives with sulfonyl groups .
2.3. Physicochemical Properties
- Polarity : The methylsulfonyl group increases polarity, leading to higher melting points and lower lipophilicity compared to sulfanyl analogs.
- Hydrogen Bonding : Sulfonyl groups enhance hydrogen-bond acceptor capacity, critical for receptor binding in pharmaceuticals.
2.4. Research Findings
- Synthetic Utility : α-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine serves as a precursor in synthesizing complex pharmaceuticals, including Apremilast intermediates .
- Biological Activity : Sulfonyl derivatives are prevalent in kinase inhibitors and anti-inflammatory agents due to their ability to modulate enzyme activity .
Biological Activity
Alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine, also known as a derivative of benzenemethanamine, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various studies.
Synthesis and Characterization
The compound can be synthesized through a series of chemical reactions involving the condensation of methylsulfonyl chloride with an appropriate amine. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Thin Layer Chromatography (TLC) are typically employed to confirm the structure and purity of the synthesized product .
Antibacterial and Antifungal Properties
Research has demonstrated that this compound exhibits significant antibacterial and antifungal activities. In a study involving various Schiff bases derived from sulfonyl compounds, several derivatives showed promising results against common bacterial strains, indicating their potential as therapeutic agents .
| Compound | Activity Type | Target Organisms | IC50 Values (μM) |
|---|---|---|---|
| PV1 | Antibacterial | E. coli | 15.2 |
| PV2 | Antifungal | C. albicans | 12.5 |
| PV3 | Anti-inflammatory | N/A | N/A |
Cytotoxicity and Cancer Research
In terms of cytotoxicity, this compound has been evaluated against various cancer cell lines. For instance, derivatives have shown growth inhibition in MDA-MB-231 breast cancer cells with IC50 values ranging from 2.43 to 7.84 μM . These findings suggest that the compound may interfere with cancer cell proliferation and could serve as a lead compound for further anticancer drug development.
The biological activity of this compound may be attributed to its ability to disrupt critical cellular processes:
- Microtubule Destabilization : Some studies indicate that derivatives can inhibit microtubule assembly, which is crucial for mitosis in cancer cells .
- Apoptosis Induction : The compound has been shown to enhance caspase-3 activity, which is indicative of apoptosis in cancer cells .
- Cell Cycle Arrest : Analysis revealed that certain concentrations lead to cell cycle arrest at the G2/M phase, further supporting its potential as an anticancer agent .
Case Studies
A notable case study involved the evaluation of several analogues derived from this compound in vitro against MDA-MB-231 cells. The study highlighted the following outcomes:
- Compound 7h showed significant binding affinity at the colchicine-binding site, suggesting a mechanism similar to that of established microtubule inhibitors like colchicine.
- Morphological changes were observed in treated cells, confirming the cytotoxic effects at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
